2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide
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Overview
Description
2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring, a chlorine atom at the 3-position of the phenyl ring, and a methyl group at the 2-position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide typically involves the reaction of 2-bromopyridine-4-carboxylic acid with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine carboxamides.
Oxidation Reactions: Formation of pyridine N-oxides.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(3-chloro-2-methylphenyl)propanamide
- 2-bromo-N-(3-chloro-2-methylphenyl)benzamide
- 2-bromo-N-(3-chloro-2-methylphenyl)acetamide
Uniqueness
2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-10(15)3-2-4-11(8)17-13(18)9-5-6-16-12(14)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVHUXLPPMSYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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